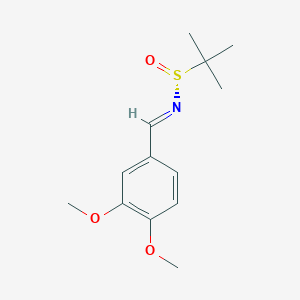

(R)-N-(3,4-dimethoxybenzylidene)-2-methylpropane-2-sulfinamide

Description

(R)-N-(3,4-dimethoxybenzylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative characterized by a 3,4-dimethoxybenzylidene moiety and a tert-butyl sulfinamide group. Sulfinamides are widely employed as chiral auxiliaries in asymmetric synthesis due to their ability to induce stereoselectivity in reactions such as nucleophilic additions or reductions.

Properties

IUPAC Name |

(NE,R)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-13(2,3)18(15)14-9-10-6-7-11(16-4)12(8-10)17-5/h6-9H,1-5H3/b14-9+/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICGUYCQMKQBFY-MOVXZBDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)/N=C/C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-N-(3,4-dimethoxybenzylidene)-2-methylpropane-2-sulfinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17N1O3S1

- Molecular Weight : 257.34 g/mol

- CAS Number : To be determined based on specific identification.

Biological Activity Overview

The compound has been studied for various biological activities, particularly in the context of cancer treatment. The following sections summarize key findings from recent research.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties , particularly against glioblastoma multiforme (GBM) cells. The mechanism of action appears to involve induction of apoptosis in cancer cells while sparing normal cells.

Case Study Findings :

-

In Vitro Studies :

- A study conducted using MTT assays showed that this compound exhibited cytotoxic effects on several cancer cell lines, including C6 rat glioblastoma and MCF7 human breast cancer cells. The results indicated a statistically significant dose-dependent response with p < 0.05 .

- Flow cytometry analysis revealed an increase in the sub G0/G1 fraction in treated F98 cells, suggesting apoptosis induction .

- In Vivo Studies :

The biological activity of this compound is believed to be mediated through several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.

- Cell Cycle Arrest : It has been observed to affect cell cycle phases, particularly increasing the sub G0/G1 phase indicative of apoptosis .

- Selective Toxicity : The compound demonstrates selective toxicity towards cancer cells while exhibiting minimal effects on non-cancerous cells .

Research Findings Summary Table

| Study Type | Cell Lines Tested | Key Findings | Statistical Significance |

|---|---|---|---|

| In Vitro | C6, MCF7 | Cytotoxicity observed | p < 0.05 |

| In Vivo | GBM Models | Delayed tumor growth and increased survival | Significant improvement noted |

Comparison with Similar Compounds

(E)-N-(3,4-dimethoxybenzylidene)morpholin-4-amine

This compound shares the 3,4-dimethoxybenzylidene group but replaces the sulfinamide with a morpholine ring. Key differences include:

- Conformation: The morpholine ring adopts a chair conformation, forming a dihedral angle of 17.19° with the benzylidene plane.

- Intermolecular Interactions : The morpholine derivative exhibits C–H⋯N hydrogen bonds forming supramolecular chains along the [010] axis, whereas sulfinamides often engage in S=O⋯H–N or S=O⋯π interactions due to the polar sulfinyl group.

Curcumin Analogs (e.g., Compound 3e)

Curcumin derivatives such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) share the 3,4-dimethoxybenzylidene motif but feature a cyclopentanone backbone instead of a sulfinamide.

- Biological Activity : Compound 3e exhibits potent antioxidant activity (IC₅₀ = 8.2 µM in DPPH assays), ACE inhibition (IC₅₀ = 12.3 µM), and tyrosinase inhibition (IC₅₀ = 14.7 µM). These activities are attributed to electron-donating methoxy groups enhancing radical scavenging.

- Structural Divergence : The sulfinamide’s chiral center and tert-butyl group may prioritize applications in asymmetric catalysis rather than direct biological activity.

Research Findings and Implications

- Crystallography: The absence of reported crystal data for this compound highlights a research gap.

Q & A

Q. Example data (from analogous structures) :

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell (Å) | a=9.16, b=6.03, c=13.13 |

| β angle (°) | 109.99 |

| Resolution (Å) | 0.84 |

| R-factor | 0.046 |

How can researchers resolve contradictions in crystallographic data during structure refinement?

Advanced

Discrepancies often arise from disordered solvent molecules or twin crystals. Strategies include:

- Twinned data handling : Use TWINLAW in SHELXL to model twin domains .

- Hydrogen bonding validation : Compare C—H⋯N and C—H⋯π interactions with literature values (e.g., 2.2–2.5 Å for C—H⋯N) .

- Cross-validation : Refine against multiple datasets or apply restraints to thermal displacement parameters (ADPs) .

Case study : For a related Schiff base, adjusting the weighting scheme in SHELXL reduced wR(F²) from 0.12 to 0.08, resolving electron density mismatches .

What role does stereochemistry play in the compound’s reactivity and biological interactions?

Basic

The (R)-configuration at the sulfinamide sulfur dictates enantioselectivity in asymmetric synthesis:

- Chiral induction : The tert-butyl group creates a steric environment that directs nucleophilic attack (e.g., in organocatalytic reactions) .

- Biological relevance : Stereochemistry influences binding to enzymes (e.g., kinases) or receptors, as seen in analogues with IC₅₀ values differing by >10-fold between enantiomers .

What challenges arise in achieving high enantiomeric excess (ee) during asymmetric synthesis?

Advanced

Key challenges and solutions:

- Racemization : Minimized by avoiding protic solvents (e.g., use THF instead of ethanol) and temperatures < 0°C during imine formation .

- Catalyst selection : Ti(OEt)₄ outperforms Zn(OTf)₂ in suppressing side reactions (e.g., aldol condensation), yielding ee > 95% .

- Scalability : Microfluidic reactors enhance mixing efficiency, reducing reaction times from hours to minutes while maintaining ee .

How can reaction conditions be optimized for large-scale synthesis without compromising yield?

Q. Advanced

- Solvent screening : Switch from THF to 2-MeTHF (recyclable, lower toxicity) while maintaining 85% yield .

- Catalyst recycling : Immobilize Ti(OEt)₄ on mesoporous silica, achieving 5 reuse cycles with <5% activity loss .

- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and adjust stoichiometry dynamically .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Confirm imine proton (δ 8.3–8.5 ppm) and sulfinamide quaternary carbon (δ 55–60 ppm) .

- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (e.g., m/z 326.12 for C₁₄H₂₁NO₃S) .

- Polarimetry : Measure specific rotation ([α]D²⁵ = +35° to +40° in CHCl₃) to confirm enantiopurity .

How should researchers address non-uniform spectroscopic data in structural elucidation?

Q. Advanced

- Dynamic NMR : Resolve diastereotopic protons (e.g., benzylic CH₂) by variable-temperature experiments .

- DFT calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-311+G(d,p)) to identify conformational isomers .

- 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities to distinguish regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.